AZD5099

Übersicht

Beschreibung

AZD-5099 ist ein antibakterielles Mittel, das von AstraZeneca Pharmaceuticals Co., Ltd. entwickelt wurde. Es ist ein potenter und selektiver Inhibitor der bakteriellen Topoisomerase II, die für die bakterielle DNA-Replikation und Zellteilung unerlässlich ist . Diese Verbindung hat eine signifikante Wirksamkeit gegen Infektionen gezeigt, die durch grampositive und anspruchsvolle gramnegative Bakterien verursacht werden .

Herstellungsmethoden

Die Synthese von AZD-5099 beinhaltet die Optimierung von Pyrrolamid-Topoisomerase-II-Inhibitoren. Der Syntheseweg umfasst die Einarbeitung einer Pyrrolamid-Kernstruktur, die für ihre antibakterielle Aktivität essentiell ist . Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung des gewünschten Produkts zu erleichtern. Industrielle Produktionsmethoden für AZD-5099 würden wahrscheinlich die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, mit zusätzlichen Schritten zur Reinigung und Qualitätskontrolle .

Vorbereitungsmethoden

The synthesis of AZD-5099 involves the optimization of pyrrolamide topoisomerase II inhibitors. The synthetic route includes the incorporation of a pyrrolamide core structure, which is essential for its antibacterial activity . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods for AZD-5099 would likely involve large-scale synthesis using similar reaction conditions, with additional steps for purification and quality control .

Analyse Chemischer Reaktionen

AZD-5099 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Häufige Reagenzien, die in Oxidationsreaktionen verwendet werden, sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung. Häufige Reagenzien, die in Reduktionsreaktionen verwendet werden, sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von AZD-5099 zur Bildung oxidierter Derivate führen, während die Reduktion zu reduzierten Derivaten führen kann .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

AZD5099 was designed as a pyrrolamide-type inhibitor targeting bacterial type II topoisomerases, specifically GyrB and ParE subunits. These enzymes are crucial for bacterial DNA replication and transcription, making them attractive targets for antibiotic development. The compound demonstrated notable antibacterial activity against various strains of Staphylococcus aureus, including methicillin-resistant variants. In preclinical models, this compound showed effectiveness in reducing bacterial load and had a low frequency of resistance development .

Key Findings from Clinical Studies

- Phase 1 Trials : Initial studies focused on assessing the safety, tolerability, and pharmacokinetics of this compound following intravenous administration. The results indicated promising antibacterial effects but raised concerns regarding mitochondrial toxicity, leading to its withdrawal from further clinical trials .

- In Vivo Efficacy : In mouse models of infection, this compound exhibited significant efficacy against Staphylococcus aureus infections, outperforming some existing antibiotics in terms of bactericidal activity .

Structural Modifications and Derivatives

Research following the withdrawal of this compound has focused on modifying its structure to enhance its safety profile while retaining its antibacterial efficacy. Notably, several derivatives have been synthesized based on the original compound's scaffold.

Case Studies on Structural Modifications

- Compound 28 : A derivative of this compound that emerged from structural optimization showed improved antibacterial activity with lower mitochondrial toxicity. It demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus of less than 0.03 μg/mL and was effective against both susceptible and resistant strains .

- Pyrrolamide-Type Inhibitors : Ongoing research continues to explore new pyrrolamide-type inhibitors derived from this compound's structure. These compounds are being evaluated for their potential to treat drug-resistant bacterial infections with enhanced pharmacokinetic properties .

Comparative Analysis of Antibacterial Activity

The following table summarizes the antibacterial activities and characteristics of this compound and its derivatives:

| Compound | Target Bacteria | MIC (μg/mL) | Mitochondrial Toxicity | Notes |

|---|---|---|---|---|

| This compound | Staphylococcus aureus | < 0.1 | High | Withdrawn due to safety issues |

| Compound 28 | Staphylococcus aureus | < 0.03 | Low | Improved safety profile |

| Compound X | Escherichia coli | 1 | Moderate | New derivative with promising activity |

Wirkmechanismus

AZD-5099 exerts its antibacterial effects by inhibiting bacterial topoisomerase II, an enzyme that is essential for bacterial DNA replication and cell division. By binding to the ATP binding site of the enzyme, AZD-5099 prevents the enzyme from functioning properly, leading to the inhibition of bacterial growth and replication . The molecular targets of AZD-5099 include the GyrB and ParE subunits of bacterial type II topoisomerases .

Vergleich Mit ähnlichen Verbindungen

AZD-5099 ist einzigartig in seiner potenten und selektiven Hemmung der bakteriellen Topoisomerase II. Ähnliche Verbindungen umfassen:

DS-2969: Ein weiterer Topoisomerase-II-Inhibitor mit antibakterieller Aktivität.

Vancomycin: Ein klinisch verwendetes Antibiotikum, das die bakterielle Zellwandsynthese angreift.

Verbindung 28: Eine Hydroxyisopropylpyridazinverbindung mit signifikanten inhibitorischen Wirkungen auf bakterielle Gyrase und Topoisomerase IV.

Im Vergleich zu diesen Verbindungen hat AZD-5099 bessere bakterizide Aktivitäten und niedrigere Häufigkeiten von Spontanresistenz in bakteriellen Infektionsmodellen gezeigt .

Biologische Aktivität

AZD5099, also known as compound 63, is a synthetic antibacterial agent developed by AstraZeneca. It primarily targets infections caused by Gram-positive and fastidious Gram-negative bacteria. The compound is a pyrrolamide derivative that acts as an inhibitor of bacterial type II topoisomerases, particularly DNA gyrase, which is crucial for bacterial DNA replication and transcription.

This compound functions by binding to the ATP-binding site of bacterial type II topoisomerases, inhibiting their activity and thereby preventing bacterial cell division. This mechanism is particularly effective against strains that exhibit resistance to other antibiotics, making this compound a promising candidate in the fight against antibiotic-resistant infections.

Key Features

- Target : Bacterial type II topoisomerases (DNA gyrase).

- Activity Spectrum : Effective against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus durans, as well as some fastidious Gram-negative bacteria.

- Resistance Profile : Low frequency of resistance development has been reported, indicating its potential as a novel treatment option.

In Vitro Studies

This compound has demonstrated significant antibacterial activity in various in vitro studies. The Minimum Inhibitory Concentration (MIC) values indicate its potency against selected bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Enterococcus durans | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 2 |

These values suggest that this compound is particularly effective against Gram-positive bacteria, with low MIC values indicating strong antibacterial activity.

In Vivo Efficacy

In preclinical models, this compound showed promising results in treating infections caused by Staphylococcus aureus. In a mouse neutropenic model of infection, this compound significantly reduced bacterial load compared to untreated controls, highlighting its potential for clinical application in serious infections.

Case Studies and Clinical Trials

This compound entered Phase 1 clinical trials aimed at evaluating its safety and efficacy in humans. While specific results from these trials are not fully published, preliminary findings indicate that it is well-tolerated with manageable side effects. The focus has been on its use in patients with difficult-to-treat infections due to multidrug-resistant organisms.

Study Highlights

- Study Design : Randomized control trials with varying doses of this compound.

- Population : Patients with confirmed bacterial infections resistant to standard treatments.

- Outcomes : Primary outcomes included reduction in bacterial load and improvement in clinical symptoms.

Eigenschaften

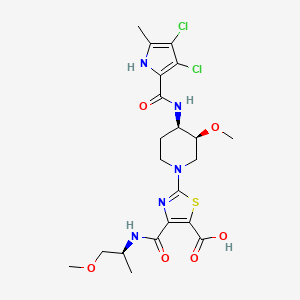

IUPAC Name |

2-[(3S,4R)-4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxypiperidin-1-yl]-4-[[(2S)-1-methoxypropan-2-yl]carbamoyl]-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27Cl2N5O6S/c1-9(8-33-3)24-19(30)16-17(20(31)32)35-21(27-16)28-6-5-11(12(7-28)34-4)26-18(29)15-14(23)13(22)10(2)25-15/h9,11-12,25H,5-8H2,1-4H3,(H,24,30)(H,26,29)(H,31,32)/t9-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZHRAVDXGQUQM-WCQGTBRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(N1)C(=O)NC2CCN(CC2OC)C3=NC(=C(S3)C(=O)O)C(=O)NC(C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(N1)C(=O)N[C@@H]2CCN(C[C@@H]2OC)C3=NC(=C(S3)C(=O)O)C(=O)N[C@@H](C)COC)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27Cl2N5O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

907543-25-3 | |

| Record name | AZD-5099 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0907543253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 907543-25-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-5099 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BLU33GDV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.